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Abstract
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful

chemogenetic tools for the remote manipulation of neuronal activity. DREADD Agonist 21

(C21), also known as Compound 21, has emerged as a potent and selective agonist for

muscarinic-based DREADDs, including the excitatory hM3Dq and inhibitory hM4Di receptors.

[1][2] A key advantage of C21 over the first-generation agonist Clozapine N-oxide (CNO) is its

metabolic stability; C21 does not convert to clozapine in vivo, thus mitigating concerns about

off-target effects associated with clozapine.[1][3][4] This document provides detailed application

notes and protocols for the in vivo use of DREADD Agonist 21 dihydrochloride, including

information on its solubility, stability, pharmacokinetics, and recommended dosing.

Introduction
DREADD technology allows for the specific and reversible control of G protein-coupled

receptor signaling pathways in genetically targeted cell populations. The selection of an

appropriate agonist is critical for the successful implementation of DREADD-based studies.

DREADD Agonist 21 is a second-generation DREADD actuator with high potency and

selectivity for muscarinic DREADDs.[1] It exhibits favorable pharmacokinetic properties,

including excellent bioavailability and brain penetrability.[1][2][3][4] However, researchers must
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consider potential off-target effects, especially at higher concentrations, and incorporate

appropriate control groups in their experimental designs.[1][3][4]

Agonist Characteristics and Comparison
Table 1: Comparison of DREADD Agonists: C21 vs. CNO

Feature DREADD Agonist 21 (C21) Clozapine N-oxide (CNO)

Mechanism

Potent and selective agonist

for muscarinic-based

DREADDs (hM3Dq, hM4Di,

hM1Dq).[1][4]

Agonist for muscarinic-based

DREADDs.[1]

Metabolism

Does not undergo back-

metabolism to clozapine.[3][4]

[5]

Can be metabolized to

clozapine, which has its own

psychoactive effects.[1][5]

Brain Penetrability Excellent.[1][2][3][4]

Poor; effects are largely

mediated by its conversion to

clozapine.[1]

Potency (hM4Di) EC50 = 2.95 nM.[6][7] EC50 = 8.1 nM.[6][7]

Reported Side Effects

Off-target effects at higher

doses (>1 mg/kg), including

potential GPCR antagonism

and effects on sleep and renal

function.[3][8][9]

Effects related to clozapine

conversion, including sedation

and anxiolytic-like effects.[5]

[10]

Solubility and Stability
DREADD Agonist 21 dihydrochloride is readily soluble in water.[11]

Table 2: Solubility and Stability of DREADD Agonist 21 Dihydrochloride
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Parameter Recommendation

Solvent Water.

Maximum Concentration Readily soluble up to 100 mM.[11]

Preparation
Gentle vortexing is sufficient to dissolve the

compound; warming is not required.[11]

Short-term Storage (Solution)

Use immediately or within 48 hours when stored

at room temperature. Purity may decrease to

95-97% after 96 hours.[11]

Long-term Storage (Solution)
Aliquot and store at -20°C for up to one month.

[11]

Solid Form Storage
Stable for at least one month at room

temperature or -20°C.[11]

Pharmacokinetics
Table 3: Pharmacokinetic Properties of DREADD Agonist 21 in Mice (Intraperitoneal

Administration)

Parameter Value

Time to Peak Plasma Concentration Approximately 30 minutes.[1]

Time to Peak Brain Concentration Approximately 30 minutes.[1]

Plasma Protein Binding ~95.1%.[1]

Brain Protein Binding ~95%.[1]

Effective Free Concentration in Brain (at 5

mg/kg dose)
~28 nM.[1]

In Vivo Experimental Protocol
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of

DREADD Agonist 21 dihydrochloride in mice. Researchers should optimize the dosage and
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timing based on their specific animal model and experimental goals.

Materials
DREADD Agonist 21 dihydrochloride

Sterile water for injection or sterile 0.9% saline

Sterile microcentrifuge tubes

Vortex mixer

Sterile syringes and needles for injection

Experimental animals (DREADD-expressing and wild-type controls)

Procedure
Preparation of Stock Solution:

On the day of the experiment, prepare a stock solution of DREADD Agonist 21
dihydrochloride by dissolving it in sterile water or saline to a desired concentration (e.g.,

1 mg/mL).

Ensure the compound is fully dissolved by gentle vortexing.

Animal Handling and Dosing:

Weigh each animal to accurately calculate the required injection volume.

The recommended dose range for mice is 0.3 - 1 mg/kg.[3][6][7] It is crucial to start with a

low dose and perform a dose-response study to determine the optimal concentration for

the desired effect while minimizing off-target effects.

Administer the solution via intraperitoneal injection.

Experimental Timeline:

The onset of action is typically observed within 15 minutes of injection.[3][6][7]
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Behavioral or physiological assessments should be conducted within the window of

expected peak agonist activity.

Control Groups:

It is imperative to include a control group of animals that do not express the DREADD

receptor but receive the same dose of C21.[1][3] This will account for any potential off-

target effects of the compound.

A vehicle-injected DREADD-expressing group should also be included to control for

injection stress and vehicle effects.

Signaling Pathways and Experimental Workflow
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Caption: DREADD Agonist 21 signaling pathways for Gq and Gi activation.
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Caption: In vivo experimental workflow for DREADD activation with Agonist 21.

Potential Off-Target Effects and Considerations
While C21 represents a significant improvement over CNO, it is not entirely inert at non-

DREADD receptors. Studies have shown that at higher doses (typically 1 mg/kg and above in

mice), C21 can exhibit off-target effects.[3] These may include:

Antagonism at wild-type GPCRs: C21 has shown weak to moderate binding affinity for a

range of endogenous receptors, which could translate to functional antagonism in vivo.[1][3]

Effects on sleep architecture: Both CNO and C21 have been shown to modulate sleep in

mice not expressing DREADD receptors.[8][12]

Renal function: At doses of 1.0 mg/kg and higher, C21 has been observed to cause acute

diuresis in wild-type mice.[9][13]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b2385843?utm_src=pdf-body-img
https://hellobio.com/dreadd-agonist21.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://hellobio.com/dreadd-agonist21.html
https://elifesciences.org/articles/84740
https://www.biorxiv.org/content/10.1101/2022.02.01.478652v2.full-text
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1471059/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11540927/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2385843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Therefore, the inclusion of DREADD-negative control animals receiving C21 is essential to

differentiate DREADD-mediated effects from off-target phenomena.[1]

Conclusion
DREADD Agonist 21 dihydrochloride is a valuable tool for in vivo chemogenetic studies,

offering high potency and selectivity with the significant advantage of not being metabolized to

clozapine. By following the detailed protocols and considering the potential for dose-dependent

off-target effects through the use of appropriate controls, researchers can effectively utilize C21

to dissect the function of specific neural circuits and signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and
in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

2. pubs.acs.org [pubs.acs.org]

3. DREADD agonist 21 (Compound 21) | Effective agonist for muscarinic-based DREADDs |
Hello Bio [hellobio.com]

4. DREADD agonist 21 (Compound 21) dihydrochloride (water soluble) | Hello Bio
[hellobio.com]

5. biorxiv.org [biorxiv.org]

6. researchgate.net [researchgate.net]

7. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and
compound 21 in DREADD-based chemogenetics in mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife
[elifesciences.org]

9. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice
[frontiersin.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://www.benchchem.com/product/b2385843?utm_src=pdf-body
https://www.benchchem.com/product/b2385843?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://pubs.acs.org/doi/10.1021/acsptsci.8b00012
https://hellobio.com/dreadd-agonist21.html
https://hellobio.com/dreadd-agonist21.html
https://hellobio.com/dreadd-agonist21-dihydrochloride.html
https://hellobio.com/dreadd-agonist21-dihydrochloride.html
https://www.biorxiv.org/content/10.1101/2020.05.17.100909v1.full-text
https://www.researchgate.net/publication/331746013_Pharmacokinetic_and_pharmacodynamic_actions_of_clozapine-N-oxide_clozapine_and_compound_21_in_DREADD-based_chemogenetics_in_mice
https://pubmed.ncbi.nlm.nih.gov/30872749/
https://pubmed.ncbi.nlm.nih.gov/30872749/
https://pubmed.ncbi.nlm.nih.gov/30872749/
https://elifesciences.org/articles/84740
https://elifesciences.org/articles/84740
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1471059/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1471059/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2385843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

11. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review
[hellobio.com]

12. biorxiv.org [biorxiv.org]

13. DREADD agonist compound 21 causes acute diuresis in wild-type mice - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [DREADD Agonist 21 Dihydrochloride: In Vivo
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2385843#dreadd-agonist-21-dihydrochloride-in-vivo-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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